2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide
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Overview
Description
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide is a chemical compound with the molecular formula C11H11N3O2S and a molecular weight of 249.29 g/mol It is characterized by the presence of a 1,2,4-oxadiazole ring, a methoxyphenyl group, and an ethanethioamide moiety
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been shown to exhibit antibacterial effects .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Result of Action
oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), suggesting potential antibacterial activity .
Preparation Methods
The synthesis of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide typically involves the reaction of 4-methoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,2,4-oxadiazole derivative. This intermediate is then reacted with an appropriate alkylating agent to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide can be compared with other 1,2,4-oxadiazole derivatives. Similar compounds include:
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Known for its antiglycation potential.
N-((Z)-2-(4-Methoxyphenyl)-1-{[(3-Pyridinylmethyl)amino]carbonyl}ethenyl)benzamide: Used in medicinal chemistry.
4-Methoxyphenethyl isocyanate: Utilized in organic synthesis. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-15-8-4-2-7(3-5-8)11-13-10(16-14-11)6-9(12)17/h2-5H,6H2,1H3,(H2,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHQWGXLOWODTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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